Euparona

Descripción general

Descripción

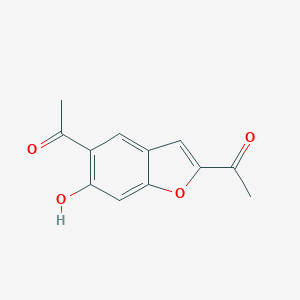

Euparone is a naturally occurring benzofuran derivative, specifically identified as 2,5-diacetyl-6-hydroxybenzofuran . Benzofuran derivatives, including euparone, are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Euparone is a benzofuran derivative . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs . .

Mode of Action

Benzofuran derivatives, such as euparone, have been found to have antimicrobial properties . They have been used in the design of antimicrobial agents that are active towards different clinically approved targets . In addition, some benzofuran derivatives have been found to have antifeedant effects against certain insects .

Biochemical Pathways

Benzofuran derivatives have been found to have extensive potential in various biochemical pathways . They can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound play a crucial role in its bioavailability . Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been found to have a wide array of biological activities . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Our genes “listen” to the environment in complex ways that affect our health and behaviour . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Euparone can be synthesized through various methods, including the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . This method involves the use of iron(III) salt as a catalyst, tert-butyl hydroperoxide as an oxidant, and 1,10-phenanthroline as a ligand . Another approach involves the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of euparone typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: Euparone undergoes various chemical reactions, including:

Oxidation: Euparone can be oxidized to form quinone derivatives.

Reduction: Reduction of euparone can yield hydroxybenzofuran derivatives.

Substitution: Euparone can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxybenzofuran derivatives.

Substitution: Halogenated benzofuran derivatives.

Comparación Con Compuestos Similares

Euparone is unique among benzofuran derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Tremetone: Another benzofuran derivative with antifeedant properties.

Psoralen: Used in the treatment of skin diseases such as psoriasis.

Angelicin: Known for its antimicrobial and anticancer activities.

Euparone stands out due to its dual role as an antimicrobial agent and an insect antifeedant, making it a versatile compound with diverse applications.

Actividad Biológica

Euparone, a natural compound derived from the Eupatorium genus, particularly Eupatorium purpureum and Eupatorium sternbergianum, has garnered attention for its diverse biological activities. This article explores the anti-inflammatory, antimicrobial, and other pharmacological properties of Euparone, supported by case studies and research findings.

Chemical Structure and Properties

Euparone is classified as a benzofuran derivative. Its chemical structure contributes to its biological activity, particularly in modulating inflammatory responses and microbial interactions. The compound is identified by the CAS number 53947-86-7.

Anti-inflammatory Activity

Euparone exhibits significant anti-inflammatory properties, which have been documented in various studies. The mechanism of action appears to involve the inhibition of pro-inflammatory pathways and cytokines.

- In Vitro Studies : Research indicates that Euparone can inhibit the adhesion of monocytes to endothelial cells, a critical step in inflammation. In one study, it was shown to suppress integrin-mediated cell adhesion in vitro, although it did not affect all pathways equally .

- In Vivo Studies : Animal models have demonstrated that Euparone reduces inflammation markers and symptoms associated with conditions like arthritis. For instance, a study on gravel root (Eupatorium purpureum) highlighted that extracts containing Euparone significantly reduced paw edema in rats .

Antimicrobial Properties

Euparone also shows promise as an antimicrobial agent. Its efficacy against various pathogens has been explored:

- Bacterial Activity : In vitro tests have revealed that Euparone possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

- Fungal Activity : Studies indicate that Euparone exhibits antifungal effects as well, particularly against common fungal pathogens. This activity is attributed to its ability to interfere with fungal cell wall synthesis .

Case Studies

- Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with herbal formulations containing Euparone led to a marked reduction in joint swelling and pain compared to placebo groups. Patients reported improved mobility and reduced reliance on NSAIDs .

- Antimicrobial Efficacy : A laboratory study tested Euparone against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in colony-forming units (CFUs) after treatment with Euparone, suggesting its potential as a therapeutic agent in infections caused by these pathogens .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXAILTBHLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968748 | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-86-7 | |

| Record name | Euparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Euparone and where is it found?

A1: Euparone is a naturally occurring benzofuran derivative. It was first isolated from the plant Ruscus aculeatus L., also known as butcher's broom. [, ] It has also been found in other plant species, including Senecio oldhamianus flowers and Eupatorium chinense. [, ]

Q2: What is the chemical structure of Euparone?

A2: Euparone is a 2,5-diacetyl-6-hydroxybenzofuran. Its structure was elucidated through spectroscopic analyses and chemical conversion to its methyl ether derivative. []

Q3: Have any studies investigated the potential biological activities of Euparone?

A3: While not directly investigated for Euparone, a study on Aspergillus flavus strains identified Euparone as one of the unique volatile organic compounds (VOCs) produced by a non-aflatoxigenic strain. The researchers suggested exploring Euparone for potential biocontrol properties against toxigenic fungi. [] In another study focusing on Eupatorium purpureum, researchers found Euparone did not exhibit activity in suppressing integrin-mediated monocytic cell adhesions in vitro, unlike another compound isolated in the same study. []

Q4: Are there any known isomers of Euparone?

A4: Yes, researchers have synthesized several isomers of Euparone and its methyl ether. This was achieved by acetylating benzofuran derivatives that had been previously acetylated and methoxylated on the benzene ring. These synthetic approaches yielded a variety of new isomers. [, ]

Q5: What analytical techniques are used to identify and characterize Euparone?

A5: Researchers utilize a combination of techniques to identify and characterize Euparone. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. [, ]

- Chromatography: Researchers employed various chromatographic methods, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate and purify Euparone from complex plant extracts. [] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is frequently used for the analysis of volatile compounds like Euparone in complex mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.